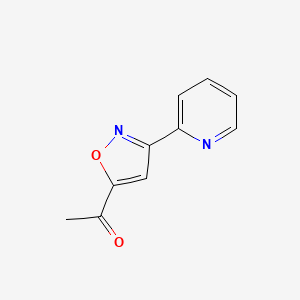
(3-Ethyl-2-methyl-phenyl)-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-2-methyl-phenyl)-methyl-amine is an organic compound belonging to the class of amines It features a phenyl ring substituted with ethyl and methyl groups, along with a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-2-methyl-phenyl)-methyl-amine typically involves the alkylation of 3-ethyl-2-methyl-aniline with formaldehyde and hydrogen in the presence of a catalyst. The reaction can be carried out under mild conditions, often using a palladium or platinum catalyst to facilitate the hydrogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as:
Raw Material Preparation: Purification of 3-ethyl-2-methyl-aniline.
Reaction: Alkylation with formaldehyde and hydrogenation.
Purification: Distillation or recrystallization to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethyl-2-methyl-phenyl)-methyl-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (3-Ethyl-2-methyl-phenyl)-methyl-amine serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of dyes, polymers, and other organic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for modifications that can lead to bioactive molecules with therapeutic properties.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including agrochemicals and performance materials.
Wirkmechanismus
The mechanism by which (3-Ethyl-2-methyl-phenyl)-methyl-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, leading to desired therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Ethyl-2-methyl-phenyl)-amine: Lacks the methyl group on the amine.
(3-Ethyl-2-methyl-phenyl)-ethyl-amine: Has an ethyl group instead of a methyl group on the amine.
(3-Ethyl-2-methyl-phenyl)-dimethyl-amine: Contains two methyl groups on the amine.
Uniqueness
(3-Ethyl-2-methyl-phenyl)-methyl-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields.
Eigenschaften
Molekularformel |
C10H15N |
|---|---|
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
3-ethyl-N,2-dimethylaniline |
InChI |
InChI=1S/C10H15N/c1-4-9-6-5-7-10(11-3)8(9)2/h5-7,11H,4H2,1-3H3 |
InChI-Schlüssel |
LRNONPGXXXEYJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)
![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)




![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate](/img/structure/B12067319.png)
![3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one](/img/structure/B12067321.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B12067323.png)
![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12067332.png)

![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12067348.png)

